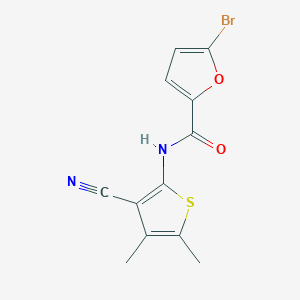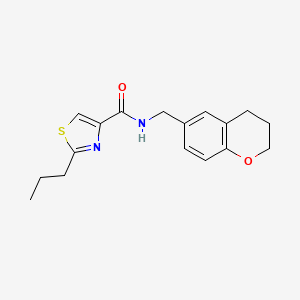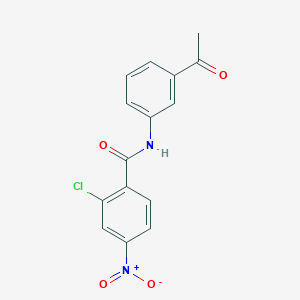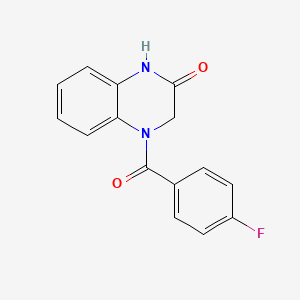![molecular formula C18H20N2O3S B5519767 N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE](/img/structure/B5519767.png)
N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and neuroprotective properties .
准备方法
The synthesis of N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2,3,4-tetrahydroisoquinoline and phenylmethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
化学反应分析
N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
科学研究应用
N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in treating neurodegenerative diseases and infections.
Medicine: The compound’s pharmacological properties are being explored for potential use in drug development. It has demonstrated activity against various pathogens and may have applications in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. .
作用机制
The mechanism of action of N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it may inhibit enzymes responsible for the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain.
Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-9-3-2-4-10-17)14-18(21)19-12-11-15-7-5-6-8-16(15)13-19/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKGSYCZMROUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5519685.png)
![N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methylbutanamide](/img/structure/B5519728.png)
![5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B5519732.png)


![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)
![2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)
![(1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
